2,4-Dimethyl-5-[(4-methyl-1-piperazinyl)methyl]benzaldehyde dihydrochloride
CAS No.:
Cat. No.: VC13524009
Molecular Formula: C15H24Cl2N2O
Molecular Weight: 319.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H24Cl2N2O |
|---|---|
| Molecular Weight | 319.3 g/mol |
| IUPAC Name | 2,4-dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzaldehyde;dihydrochloride |
| Standard InChI | InChI=1S/C15H22N2O.2ClH/c1-12-8-13(2)15(11-18)9-14(12)10-17-6-4-16(3)5-7-17;;/h8-9,11H,4-7,10H2,1-3H3;2*1H |
| Standard InChI Key | CAVPQBSTIDQAEM-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1CN2CCN(CC2)C)C=O)C.Cl.Cl |
| Canonical SMILES | CC1=CC(=C(C=C1CN2CCN(CC2)C)C=O)C.Cl.Cl |
Introduction
2,4-Dimethyl-5-[(4-methyl-1-piperazinyl)methyl]benzaldehyde dihydrochloride is a synthetic organic compound with a complex molecular structure. It is characterized by its potential applications in various chemical reactions and biological systems. This article aims to provide a comprehensive overview of the compound, including its synthesis, chemical properties, potential applications, and ongoing research.
Chemical Reactions and Applications
This compound can participate in various chemical reactions, such as nucleophilic substitution, which are crucial for modifying its structure for further biological testing or therapeutic applications. Its potential applications are diverse, though ongoing research is needed to fully explore and validate these uses.
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Involves the replacement of a leaving group by a nucleophile, potentially altering the compound's properties. |
| Other Reactions | May include condensation reactions or further functionalization to enhance biological activity. |
Biological and Therapeutic Potential
While the mechanism of action for 2,4-Dimethyl-5-[(4-methyl-1-piperazinyl)methyl]benzaldehyde dihydrochloride is not fully elucidated, its structural features suggest potential interactions with biological systems. Further studies are necessary to clarify its specific interactions at the molecular level and evaluate its efficacy in biological systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume